
4-acetyl-N,N-dimethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N,N-dimethylpiperazine-1-carboxamide (ADDP) is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is a piperazine derivative, which is a class of organic compounds that have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been studied extensively in preclinical models, and its potential therapeutic applications have been explored in various disease models, including cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or modulating the expression of specific genes. The compound has been shown to interact with various proteins and enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-acetyl-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N,N-dimethylpiperazine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for research. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N,N-dimethylpiperazine-1-carboxamide. One potential area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide and its potential therapeutic applications in various disease models. Finally, the compound's safety and toxicity profile need to be fully characterized to determine its potential for clinical use.
Synthesemethoden
The synthesis of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 4-acetyl-1,4-diazabicyclo[2.2.2]octane (ADBO) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out in the presence of a catalyst, typically trifluoroacetic acid (TFA), and yields 4-acetyl-N,N-dimethylpiperazine-1-carboxamide as the primary product. The synthesis method has been optimized to produce high yields of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide with high purity.
Eigenschaften
IUPAC Name |
4-acetyl-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-4-6-12(7-5-11)9(14)10(2)3/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLANIVJSAYAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,N-dimethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


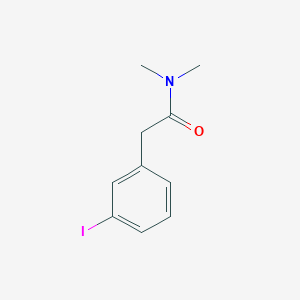

![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
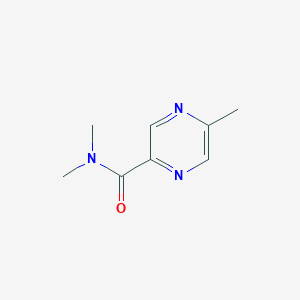
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
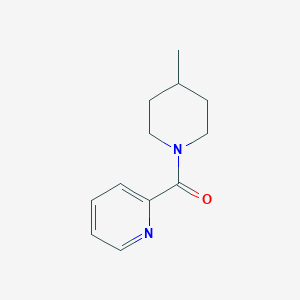
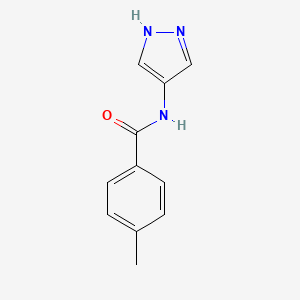
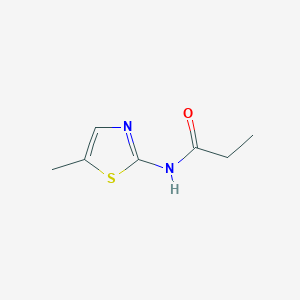
![N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7478168.png)
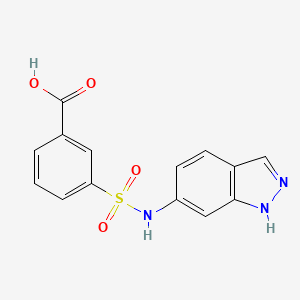
![1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B7478190.png)
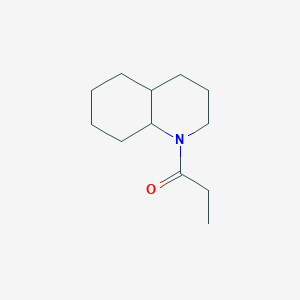
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)